

Spectroscopic Profile of 3-Bromo-2,2dimethylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	3-Bromo-2,2-dimethylpropanoic	
	acid	
Cat. No.:	B184244	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2,2-dimethylpropanoic acid** (CAS No. 2843-17-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data that have been reported for **3-Bromo-2,2-dimethylpropanoic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)	Multiplicity	Integration	Assignment
3.42	Singlet	2H	CH₂Br
1.34	Singlet	6H	2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
181.5	СООН
44.2	C(CH ₃) ₂
40.8	CH₂Br
24.3	2 x CH₃

Note: NMR data was reported in CDCl3.

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Assignment
2970-2880	C-H stretch (alkane)
1705	C=O stretch (carboxylic acid)
1470, 1380	C-H bend (gem-dimethyl)
1290	C-O stretch (carboxylic acid)
940	O-H bend (carboxylic acid dimer)
650	C-Br stretch

Note: IR data is predicted based on typical functional group frequencies and may vary slightly from experimental values.

Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
180/182	[M] ⁺ (Molecular ion peak with bromine isotopes)
101	[M - Br] ⁺
57	[C(CH ₃) ₃] ⁺
45	[COOH]+

Note: Mass spectrometry data is predicted based on likely fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not consistently available in publicly accessible sources. However, the following represents a standard methodology for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **3-Bromo-2,2-dimethylpropanoic acid** would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency, for instance, 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. [1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source. The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a compound like **3-Bromo-2,2-dimethylpropanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-BROMO-2,2-DIMETHYLPROPIONIC ACID synthesis chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184244#spectroscopic-data-nmr-ir-ms-for-3-bromo-2-2-dimethylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com